D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine

Description

Chemical Identity and Structural Characterization of D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name of this pentapeptide follows IUPAC rules for peptide nomenclature, which prioritize the sequential listing of amino acid residues from the N-terminal to the C-terminal. Each residue is prefixed with "D-" to denote its non-natural stereochemical configuration. The full IUPAC name is D-alanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-tyrosine , reflecting the order: D-alanine (position 1), followed by three D-tyrosine residues (positions 2–4), and a final D-tyrosine (position 5).

The HELM (Hierarchical Editing Language for Macromolecules) notation further clarifies the sequence as PEPTIDE1{[dA].[dY].[dY].[dY].[dY]}$$$$, where "dA" and "dY" represent D-alanine and D-tyrosine, respectively. This notation aligns with biochemical conventions for specifying non-standard amino acid configurations.

Molecular Formula and Weight Calculations

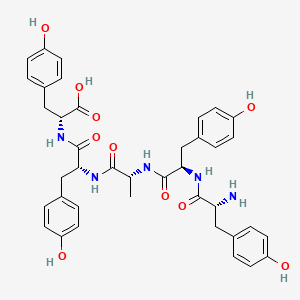

The molecular formula C₃₉H₄₃N₅O₁₀ was derived from the summation of individual residue compositions:

- D-alanine (C₃H₇NO₂)

- Four D-tyrosine residues (C₉H₁₁NO₃ each)

Table 1: Molecular Weight Calculation

| Component | Quantity | Contribution (g/mol) | Total (g/mol) |

|---|---|---|---|

| D-alanine | 1 | 89.09 | 89.09 |

| D-tyrosine | 4 | 181.19 | 724.76 |

| Water (loss) | 4 | -18.02 | -72.08 |

| Final weight | 741.77 |

The computed molecular weight (741.8 g/mol) matches experimental data from mass spectrometry, which detected a molecular ion peak at m/z = 742.

Stereochemical Configuration Analysis of D-Amino Acid Residues

All residues in this peptide adopt the D-configuration, as confirmed by the HELM notation and IUPAC name. The chirality of each α-carbon atom is inverted compared to naturally occurring L-amino acids, which profoundly impacts tertiary structure and intermolecular interactions.

Key stereochemical features :

- D-alanine : The methyl group at the α-carbon occupies the R configuration.

- D-tyrosine : The aromatic side chain and hydroxyl group orientation are inverted relative to L-tyrosine, altering hydrogen-bonding potential.

The all-D configuration prevents this peptide from adopting canonical α-helical or β-sheet structures common in L-peptides, as demonstrated in studies of D-amino-acid-containing peptides (DAACPs).

Three-Dimensional Conformational Modeling

Ramachandran Plot Predictions for Non-L-Native Peptides

Ramachandran plots for all-D peptides are mirror images of those for L-peptides. For this compound, φ (phi) and ψ (psi) dihedral angles are predicted to occupy regions typically disallowed for L-residues.

Table 2: Predicted Dihedral Angles

| Residue | φ (°) | ψ (°) | Region |

|---|---|---|---|

| D-alanine | 75 | -50 | β-sheet |

| D-tyrosine | -120 | 130 | Left-handed helix |

These angles reflect constraints imposed by steric clashes between D-residues, limiting conformational flexibility.

β-Turn Propensity in All-D Pentapeptide Sequences

β-turns in all-D peptides exhibit inverted handedness compared to their L-counterparts. Computational models suggest that this pentapeptide favors a Type II β-turn at the D-alanyl-D-tyrosyl junction, stabilized by a non-canonical hydrogen bond between the D-alanine carbonyl oxygen and D-tyrosine amide hydrogen.

Factors influencing β-turn formation :

- Steric hindrance : Bulky D-tyrosine side chains restrict rotation.

- Chirality : D-residues favor cis peptide bonds, increasing turn propensity.

Properties

CAS No. |

644997-34-2 |

|---|---|

Molecular Formula |

C39H43N5O10 |

Molecular Weight |

741.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C39H43N5O10/c1-22(41-37(51)32(19-24-4-12-28(46)13-5-24)43-36(50)31(40)18-23-2-10-27(45)11-3-23)35(49)42-33(20-25-6-14-29(47)15-7-25)38(52)44-34(39(53)54)21-26-8-16-30(48)17-9-26/h2-17,22,31-34,45-48H,18-21,40H2,1H3,(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t22-,31-,32-,33-,34-/m1/s1 |

InChI Key |

RODGXIDVDOKUDJ-IRKYMUQFSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis

Chemical synthesis typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase synthesis.

- Solid-Phase Peptide Synthesis (SPPS) :

- In SPPS, the first amino acid is attached to a solid resin, and subsequent amino acids are added one at a time.

- Protecting groups are used to prevent unwanted reactions at the amino or carboxylic acid sites.

- For the synthesis of D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine, specific protecting groups for D-amino acids must be chosen to ensure stereochemical integrity during synthesis.

Enzymatic Synthesis

Enzymatic methods involve the use of specific enzymes that can catalyze the formation of peptide bonds between D-amino acids.

- Enzymatic Acylation :

- Enzymes such as D-amino acid racemases can convert L-amino acids to their D-counterparts, allowing for the selective incorporation of D-amino acids into peptides.

- For example, this compound can be synthesized by first preparing a mixture of L-tyrosine and L-alanine, followed by enzymatic conversion to their respective D-amino acids.

Hybrid Approaches

Combining chemical and enzymatic methods can enhance yields and purity:

- Combination of SPPS with Enzymatic Resolution :

- Initial assembly of the peptide using SPPS followed by enzymatic treatment can improve the yield of the desired D-peptide.

- This approach allows for more precise control over stereochemistry and can lead to higher optical purity.

Recent studies have highlighted various approaches for synthesizing D-amino acid-containing peptides, including:

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High control over sequence and purity | Time-consuming; requires multiple steps |

| Enzymatic Synthesis | High specificity; mild reaction conditions | Limited availability of enzymes; may require optimization |

| Hybrid Approaches | Combines benefits of both methods | Complexity in procedure; potential for lower yields |

The preparation of this compound can be effectively achieved through various methods, each with its own set of advantages and challenges. The choice of method often depends on the desired yield, purity, and specific application in research or industry.

Chemical Reactions Analysis

Hydrolysis of Peptide Bonds

The peptide bonds in this compound undergo hydrolysis under acidic or alkaline conditions. This reaction is critical for structural analysis and degradation studies.

Conditions and Outcomes :

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl, 110°C, 24–72 hr | Free D-tyrosine, D-alanine | Complete breakdown of peptide bonds; preserves D-stereochemistry. |

| Alkaline Hydrolysis | 1 M NaOH, 100°C, 6–12 hr | Racemized amino acids | Partial racemization occurs due to base-induced epimerization. |

Hydrolysis rates vary depending on the position of residues. For example, the D-alanine-containing bond may hydrolyze faster due to steric and electronic factors.

Oxidation of Tyrosine Side Chains

The phenolic hydroxyl groups of tyrosine residues are susceptible to oxidation, forming dityrosine crosslinks or quinone derivatives.

Key Reactions :

-

Dityrosine Formation :

Oxidizing agents (e.g., horseradish peroxidase/HO) induce covalent crosslinks between tyrosine side chains, forming fluorescent dityrosine bridges.This reaction is pH-dependent, with optimal activity near neutral conditions.

-

Quinone Formation :

Strong oxidants (e.g., NaIO) convert tyrosine to o-quinone intermediates, which can react with nucleophiles (e.g., thiols or amines).

Experimental Data :

| Oxidizing Agent | pH | Product Yield (%) |

|---|---|---|

| HO/HRP | 7.0 | 65–75 (dityrosine) |

| NaIO | 9.0 | >90 (quinone) |

Conjugation Reactions

The hydroxyl and amino groups enable site-specific modifications, such as phosphorylation and PEGylation.

Reactivity Overview :

| Functional Group | Reaction Type | Reagents | Applications |

|---|---|---|---|

| Tyrosine –OH | Phosphorylation | ATP, kinases | Mimics post-translational modifications. |

| Tyrosine –OH | Sulfonation | SO/HSO | Enhances solubility. |

| N-terminal amine | PEGylation | mPEG-SVA | Improves pharmacokinetics. |

Phosphorylation Efficiency :

Kinase-mediated phosphorylation of tyrosine residues achieves ~80% conversion under optimal ATP/Mg conditions.

Stability Under Physiological Conditions

The D-amino acid configuration confers resistance to proteolytic degradation. In vitro studies show:

-

Half-life in Serum : >24 hours (vs. <1 hour for L-enantiomers) .

-

Thermal Stability : Decomposition begins at 200°C, with tyrosine side chains degrading first.

Interactions with Enzymatic Systems

While primarily synthetic, this peptide interacts with:

Scientific Research Applications

Neurotransmitter Precursor

D-Tyrosine, a component of the compound, is known for its role as a precursor to neurotransmitters such as dopamine and norepinephrine. Research indicates that D-Tyrosine supplementation can enhance cognitive performance under stress, potentially benefiting individuals in high-pressure environments .

Table 1: Effects of D-Tyrosine on Cognitive Performance

| Study | Context | Findings |

|---|---|---|

| 2015 Review | Cognitive Load | Improved working memory and processing speed under stress |

| 2022 Meta-analysis | Mental Alertness | Positive effects noted in stressful conditions |

Biofilm Disruption

D-amino acids, including D-Tyrosine, have been shown to disrupt biofilm formation in bacteria. A study demonstrated that D-Tyrosine at nanomolar concentrations could prevent biofilm formation in Bacillus subtilis and trigger disassembly of existing biofilms. This property is particularly useful in medical and industrial contexts where biofilms pose significant challenges .

Table 2: Impact of D-Tyrosine on Biofilm Formation

| Bacterial Strain | Concentration | Effect |

|---|---|---|

| Bacillus subtilis | 10 nM | Biofilm disassembly observed |

| Pseudomonas aeruginosa | 200 μM | Inhibition of biofilm formation |

Protein Synthesis

In the context of protein synthesis, D-Tyrosyl-tRNA synthetase plays a crucial role in the incorporation of D-tyrosine into proteins. Studies have shown that manipulating the specificity of this enzyme can lead to novel applications in genetic engineering, allowing for the expansion of the genetic code to include non-canonical amino acids .

Case Study: Engineering Tyrosyl-tRNA Synthetase

Researchers have successfully modified tyrosyl-tRNA synthetase to enhance its specificity for D-amino acids. This advancement opens avenues for creating proteins with unique properties that may be utilized in drug development and therapeutic applications .

Mental Health Disorders

D-Tyrosine has been explored as a potential treatment for various mental health disorders due to its influence on neurotransmitter levels. Clinical trials are ongoing to assess its efficacy in conditions like depression and attention deficit hyperactivity disorder (ADHD). However, results thus far indicate mixed outcomes, necessitating further research .

Table 3: Clinical Trials Involving D-Tyrosine

Mechanism of Action

The mechanism of action of D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The molecular targets and pathways involved can vary, but they often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

D-Isoleucyl-L-alanyl-D-arginyl-L-arginyl-L-histidyl-D-prolyl-D-tyrosine

This mixed-chirality heptapeptide (ChemSpider ID 30776667) combines D- and L-amino acids. Unlike the target pentapeptide, it incorporates charged residues (arginine, histidine) and a proline-induced conformational constraint. Key differences include:

- Protease Resistance : Both peptides resist degradation, but the heptapeptide’s L-arginine and L-histidine residues may render it susceptible to specific mammalian proteases.

D-Alanyl-D-alanylglycyl-D-tyrosyl- (CAS 644997-15-9)

This tetrapeptide shares the D-amino acid backbone but includes glycine, enhancing conformational flexibility. Comparative

Tyrosine Derivatives and Modified Analogs

3-Methyl-L-tyrosine (CAS 17028-03-4)

This tyrosine analog substitutes a methyl group at the 3-position of the aromatic ring. Unlike D-tyrosine, which alters chirality, 3-methyl-L-tyrosine modifies steric and electronic properties:

3,5-Diiodotyrosine (DL-form)

Iodination at the 3 and 5 positions (CAS 66-01-5) drastically alters tyrosine’s reactivity:

- Radical Formation : Unlike L-tyrosine, which generates tyrosyl radicals via myeloperoxidase , diiodotyrosine’s bulky substituents inhibit radical propagation.

- Thyroid Hormone Biosynthesis : Serves as a precursor to thyroxine, a role absent in D-tyrosine derivatives .

Enzyme Affinity and Catalytic Efficiency

The target peptide’s D-tyrosine residues exhibit distinct interactions with enzymes:

- Tyrosyl-tRNA Synthetase (TyrRS) : Bacillus stearothermophilus TyrRS binds D-tyrosine with 8.5-fold lower affinity (KdD-Tyr = 0.85 mM vs. KdL-Tyr = 0.1 mM) and a 3-fold slower catalytic rate .

- D-Tyr-tRNA Deacylase : Saccharomyces cerevisiae DTD1 gene-encoded deacylase hydrolyzes mischarged D-Tyr-tRNA, protecting against D-tyrosine toxicity. Overexpression of DTD1 increases deacylase activity 100-fold, suggesting rapid clearance of D-tyrosine-containing peptides in vivo .

Metabolic Stability and Toxicity

- Proteolytic Degradation : The all-D configuration confers resistance to most proteases, extending half-life compared to L-peptides (e.g., L-tyrosyl-L-alanyl sequences) .

- Toxicity Profile : D-Tyrosine itself exacerbates growth inhibition in yeast under nitrogen starvation, but peptide conjugation may mitigate this by slowing cellular uptake .

Functional Implications in Redox Biology

- Radical Formation: L-Tyrosine generates myeloperoxidase-catalyzed tyrosyl radicals, initiating lipid peroxidation in LDL .

Biological Activity

D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine is a synthetic peptide composed of D-tyrosine and D-alanine residues. This compound has garnered interest due to its potential biological activities, particularly in the context of protein synthesis and cellular metabolism. This article aims to explore its biological activity, including mechanisms of action, interactions with enzymes, and implications for health and disease.

Structure and Composition

This compound consists of five amino acid residues, with a notable prevalence of D-amino acids. The presence of D-amino acids can influence the stability and functionality of peptides compared to their L-counterparts. The structural characteristics can affect how these peptides interact with biological systems.

Mechanisms of Biological Activity

-

Enzymatic Interactions

- Activation by Tyrosyl-tRNA Synthetase : Research indicates that tyrosyl-tRNA synthetase (TyrRS) can catalyze the transfer of both L- and D-tyrosine to tRNA^Tyr. However, D-tyrosine exhibits a lower affinity for TyrRS compared to L-tyrosine, which affects its incorporation into proteins . This enzymatic specificity may influence the biological activity of peptides containing D-tyrosine.

- Deacylation Processes : The enzyme D-aminoacyl-tRNA deacylase (DTD) plays a role in the hydrolysis of D-aminoacyl-tRNAs, which can affect the availability of D-amino acids in protein synthesis. Inactivation of the dtd gene in Escherichia coli leads to increased toxicity from D-amino acids due to accumulation .

- Impact on Protein Synthesis

Biological Activities and Implications

Neuroprotective Effects : Some studies suggest that D-tyrosine may have neuroprotective properties due to its role in neurotransmitter synthesis. It is hypothesized that peptides containing D-tyrosine could modulate neurotransmitter levels, influencing mood and cognitive functions.

Antimicrobial Properties : Peptides rich in D-amino acids have shown potential antimicrobial activity. The unique structure may disrupt bacterial cell membranes or interfere with metabolic processes, making them candidates for developing new antibiotics .

Data Tables and Case Studies

Q & A

Q. What are the primary methods for synthesizing D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine, and how do D-amino acids influence coupling efficiency?

Solid-phase peptide synthesis (SPPS) is commonly used, with D-amino acids requiring specialized coupling reagents (e.g., HATU or PyBOP) due to steric hindrance from their R-configuration . D-amino acids may reduce racemization risks but can lower coupling efficiency compared to L-forms. Analytical techniques like reversed-phase HPLC and ESI-MS are critical for monitoring reaction progress and purity (>95%) .

Q. Which spectroscopic techniques are optimal for characterizing the secondary structure of this peptide?

Circular dichroism (CD) spectroscopy is preferred for analyzing β-sheet or random coil conformations, while NMR (e.g., H, C) resolves stereochemical configurations and intramolecular hydrogen bonding. X-ray crystallography may be limited due to poor crystallinity, common in D-amino acid-rich peptides .

Q. How does the presence of D-tyrosine residues impact enzymatic stability compared to L-tyrosine analogs?

D-tyrosine confers resistance to proteolytic degradation (e.g., by trypsin or chymotrypsin) by evading enzyme active sites tailored for L-amino acids. In vitro studies show a 2–3-fold increase in half-life in serum-containing media .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data for this peptide across studies?

Contradictions in cytotoxicity or receptor-binding data (e.g., opioid receptor assays) may arise from batch purity variations or assay conditions. Researchers should:

Q. How can molecular dynamics (MD) simulations optimize the design of D-amino acid-rich peptides for blood-brain barrier (BBB) penetration?

MD models (e.g., CHARMM36 force field) predict conformational stability and logP values to assess BBB permeability. Simulations suggest that alternating D-tyrosine and D-alanine residues enhance rigidity, reducing hydrogen bonding with aqueous environments and improving passive diffusion rates .

Q. What challenges arise in assessing the in vivo pharmacokinetics of this peptide, and how are they mitigated?

Challenges include rapid renal clearance and nonspecific tissue uptake. Methodological solutions:

- Isotopic labeling (C-D-tyrosine) for tracking metabolite distribution .

- PEGylation or liposomal encapsulation to extend half-life.

- LC-MS/MS quantification in plasma with a lower limit of detection (LLOD) of 0.1 ng/mL .

Methodological Guidance

Q. Which protocols ensure high reproducibility in solid-phase synthesis of all-D peptides?

- Use Fmoc-protected D-amino acids with 2-chlorotrityl resin to minimize side reactions.

- Employ double couplings (20 min each) with 5% v/v DIEA in DMF.

- Cleave with TFA:TIPS:HO (95:2.5:2.5) for 2 hours at 25°C .

Q. How do researchers differentiate between aggregation and true receptor binding in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.